molecular formula C6H8N2O B14796162 (S)-1-(Pyridazin-3-yl)ethan-1-ol

(S)-1-(Pyridazin-3-yl)ethan-1-ol

Cat. No.: B14796162
M. Wt: 124.14 g/mol
InChI Key: REKAZYZDOBKGMH-YFKPBYRVSA-N
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Description

(1S)-1-pyridazin-3-ylethanol is a chiral compound with a pyridazine ring and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-pyridazin-3-ylethanol typically involves the reduction of pyridazin-3-yl ketone using chiral reducing agents to ensure the desired stereochemistry. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under controlled conditions to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of (1S)-1-pyridazin-3-ylethanol may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize catalytic hydrogenation techniques and advanced purification processes to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-pyridazin-3-ylethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridazin-3-yl aldehyde or pyridazin-3-yl carboxylic acid.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-pyridazin-3-ylethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-pyridazin-3-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the pyridazine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-pyridazin-3-ylethanol: The enantiomer of (1S)-1-pyridazin-3-ylethanol with different stereochemistry.

    Pyridazin-3-yl methanol: A similar compound with a methanol group instead of ethanol.

    Pyridazin-3-yl ethylamine: A compound with an ethylamine group instead of ethanol.

Uniqueness

(1S)-1-pyridazin-3-ylethanol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. Its ability to form specific interactions with molecular targets makes it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

(1S)-1-pyridazin-3-ylethanol

InChI

InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-7-8-6/h2-5,9H,1H3/t5-/m0/s1

InChI Key

REKAZYZDOBKGMH-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=NN=CC=C1)O

Canonical SMILES

CC(C1=NN=CC=C1)O

Origin of Product

United States

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